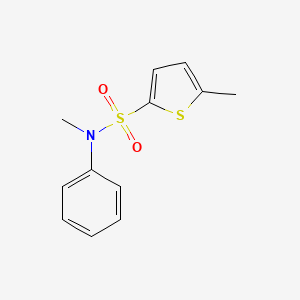

N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N,5-dimethyl-N-phenylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-10-8-9-12(16-10)17(14,15)13(2)11-6-4-3-5-7-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVQGXXLNRKHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide can be achieved through various synthetic routesThe reaction conditions typically involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with aniline derivatives under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted thiophene compounds .

Scientific Research Applications

N,5-dimethyl-N-phenylthiophene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The thiophene ring system also contributes to the compound’s ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Structural and Substituent Variations

Sulfonamide derivatives exhibit significant variability in substituents on the nitrogen atom and the aromatic ring, which directly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

In contrast, amino-substituted analogs (e.g., ) introduce basicity and hydrogen-bonding capacity, improving aqueous solubility . Halogenated derivatives (e.g., ) exhibit increased metabolic stability due to electron-withdrawing effects, making them common in pharmaceuticals .

Thiophene vs. Heteroaromatic Cores :

- Thiophene-based sulfonamides (e.g., ) offer greater aromatic stability compared to furan analogs (), which may translate to improved pharmacokinetic profiles .

- Imidazole-containing sulfonamides like cyazofamid () demonstrate distinct mechanisms, such as fungicidal activity, attributed to the imidazole ring’s ability to coordinate metal ions .

Physicochemical Properties

- Solubility: Amino-substituted derivatives (–14) exhibit higher aqueous solubility due to protonable amino groups, whereas halogenated or phenyl-rich compounds (e.g., target compound) are more lipophilic .

Biological Activity

N,5-dimethyl-N-phenylthiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antiviral properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides. The resulting compound features a thiophene ring substituted with a dimethyl group and a phenyl sulfonamide moiety, which is crucial for its biological activity.

2. Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They exert their effects primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, preventing bacterial growth and proliferation.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Klebsiella pneumoniae ST147 | 0.39 µg/mL | 0.78 µg/mL |

| Staphylococcus aureus | 1.5 µg/mL | 3.0 µg/mL |

| Escherichia coli | Not active at micromolar concentrations | N/A |

The compound exhibited significant antibacterial activity against resistant strains such as Klebsiella pneumoniae, with MIC values indicating potent efficacy .

3. Antiviral Activity

Recent studies have also explored the antiviral potential of sulfonamide derivatives. While specific data on this compound's antiviral activity remains limited, related compounds have shown promise against various viral targets.

Table 2: Antiviral Activity of Related Sulfonamide Compounds

| Compound | Target Virus | EC50 (µM) | Selective Index |

|---|---|---|---|

| Benzimidazole derivative | Hepatitis C virus | 3.4 | >2.42 |

| Thiazolidinone derivative | HIV-1 | 0.26 | >10 |

These results suggest that modifications in the sulfonamide structure can enhance antiviral properties against specific viral proteins .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Folate Synthesis : By inhibiting DHPS, the compound disrupts folate synthesis essential for nucleic acid production in bacteria.

- Biofilm Disruption : Some studies indicate that related compounds can inhibit biofilm formation in bacteria like Pseudomonas aeruginosa, which is critical for treating chronic infections .

5. Case Studies and Research Findings

Several case studies have highlighted the efficacy of sulfonamides in clinical settings:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,5-dimethyl-N-phenylthiophene-2-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, sulfonamide derivatives are synthesized via:

- Step 1 : Sulfonation of the thiophene ring using chlorosulfonic acid in dichloromethane (DCM) at 0°C to room temperature (rt) .

- Step 2 : Methylamine introduction using MeNH₂ and triethylamine (TEA) in DCM .

- Step 3 : Substitution with aryl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using Pd(dppf)Cl₂, X-phos ligand, and Na₂CO₃ in dioxane-H₂O .

Optimization includes adjusting catalyst loading, solvent polarity, and temperature to enhance yield and regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and methyl/phenyl group integration .

- IR Spectroscopy : For identifying sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensures purity and correct C/H/N/S ratios .

Advanced Research Questions

Q. How can regioselectivity challenges in palladium-catalyzed cross-coupling reactions of brominated thiophene-sulfonamides be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Ligand Choice : Bulky ligands (e.g., X-phos) favor coupling at less hindered positions .

- Halide Substitution : Bromine at the 5-position of thiophene enhances reactivity over chlorine .

- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics (e.g., 60°C for 10 min under 300 W irradiation) .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

- Methodological Answer : Advanced approaches include:

- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing antimicrobial or antiproliferative activity .

- Molecular Docking : Screens interactions with biological targets (e.g., bacterial enzymes or cancer cell receptors) .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with experimental bioactivity data .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Contradictions arise from variations in:

- Assay Protocols : Standardize MIC (Minimum Inhibitory Concentration) testing against reference strains .

- Substituent Effects : Compare meta- vs. para-substituted phenyl groups on antimicrobial potency .

- Cellular Uptake : Use fluorescence-tagged derivatives to track intracellular accumulation .

Q. What are the advantages of microwave-assisted synthesis for preparing complex sulfonamide derivatives?

- Methodological Answer : Benefits include:

- Reduced Reaction Time : 10-minute microwave cycles vs. hours under conventional heating .

- Improved Yield : Higher product purity due to minimized thermal degradation .

- Scalability : Demonstrated in the synthesis of ethynylthiophene-sulfonamido-based hybrids for glioma studies .

Q. How can reaction mechanisms involving trichloroethylene and sulfonamide intermediates be elucidated?

- Methodological Answer : Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps .

- Intermediate Trapping : Using quenching agents (e.g., methanol) to isolate electrophilic adducts .

- DFT Calculations : Simulate transition states for N–C bond formation steps .

Q. What are the limitations of spectral analysis in confirming sulfonamide stereochemistry?

- Methodological Answer : Challenges include:

- Overlapping Signals : Use 2D NMR (e.g., NOESY) to resolve spatial proximity of methyl/phenyl groups .

- Dynamic Stereochemistry : Variable-temperature NMR detects conformational flipping in sulfonamide-SO₂ groups .

- X-ray Crystallography : Gold standard for unambiguous stereochemical assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.